1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDSQFTLMREPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280566 | |
| Record name | N-(1-Phenylethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202199-03-9 | |
| Record name | N-(1-Phenylethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202199-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Phenylethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borane-Based Protocols
Borane complexes are effective for challenging reductive aminations involving electron-deficient amines. Three optimized protocols have been developed:
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Method A : BH₃·THF (3 equivalents) with acetic acid (AcOH) in dichloromethane (CH₂Cl₂) at 25°C for 4–6 hours.
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Method B : BH₃·THF (3 equivalents) with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at 25°C for 10–25 minutes.
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Method C : NaBH₄ (2 equivalents) with TMSCl in DMF at 60°C for 30 minutes.
Method B achieves near-quantitative yields (>90%) by leveraging TMSCl to scavenge water, suppressing side reactions like N-acetylation or N-ethylation.
| Condition | Reducing Agent | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| BH₃·THF/AcOH | BH₃·THF | CH₂Cl₂ | 4–6 h | 75–85 |
| BH₃·THF/TMSCl | BH₃·THF | DMF | 10–25 m | >90 |
| NaBH₄/TMSCl | NaBH₄ | DMF | 30 m | 80–88 |
Transition Metal-Catalyzed Reductive Amination
Cobalt phosphide nanorods (Co₂P NRs) enable efficient reductive amination under mild conditions. A mixture of acetophenone, 2-pyridinemethanamine, and ammonium formate in toluene at 100°C for 4 hours with Co₂P NRs (4 mg) yields 91% product. This method avoids hazardous hydrogen gas and offers excellent recyclability, with the catalyst retaining activity over five cycles.
Enantioselective Synthesis
The (1R)-enantiomer, (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, is synthesized via asymmetric hydrogenation. A chiral ruthenium-BINAP catalyst selectively reduces the imine intermediate derived from acetophenone and 2-pyridinemethanamine. Key parameters include:
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Catalyst : RuCl₂[(R)-BINAP]
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Solvent : Methanol or ethanol
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Temperature : 25–40°C
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Pressure : 50–100 bar H₂
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) is an alternative for racemic mixtures.
Multi-Component and Condensation Reactions
TosOH-Mediated Three-Component Reaction
A one-pot condensation of pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in methanol with TosOH (20 mol%) at 70°C for 12 hours yields imidazo[1,2-a]pyridine intermediates. Subsequent displacement with 2-pyridinemethanamine under basic conditions furnishes the target compound in 65–72% yield.
Halogen Displacement Reactions
7-Chloro intermediates, such as 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine, react with 2-pyridinemethanamine in acetonitrile at 30°C for 5 hours. This SNAr (nucleophilic aromatic substitution) pathway achieves moderate yields (55–60%) and requires Boc-protection for functional group compatibility.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Borane Reductive Amination | High yields, short reaction times | Sensitivity to moisture | Excellent |
| Co₂P-Catalyzed | Recyclable catalyst, mild conditions | Requires specialized catalyst | Moderate |
| Asymmetric Hydrogenation | High enantioselectivity | High-pressure equipment needed | Challenging |
| Multi-Component Reaction | One-pot synthesis | Moderate yields | Limited |
Optimization and Troubleshooting
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Byproduct Mitigation : TMSCl in Methods B/C minimizes N-ethylation by sequestering acetic acid.
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Purification : Prep-HPLC is critical for enantiomer separation, while silica gel chromatography suffices for racemic mixtures.
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Catalyst Degradation : Co₂P NRs exhibit negligible leaching (<2% cobalt loss after five cycles) .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: More saturated amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyridinyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
Comparison with Similar Compounds
Substitution Variants
A. Silyl-Substituted Analog: (E)-1-Phenyl-N-(pyridin-2-ylmethylene)-2-(trimethylsilyl)ethanamine
- Structure : Incorporates a trimethylsilyl (TMS) group on the ethanamine backbone.
- Synthesis : Condensation of pyridine-2-carboxaldehyde with 1-phenyl-2-(trimethylsilyl)ethanamine under Dean-Stark conditions (72% yield) .
- Iron Complex : Forms a purple solid (97% yield) with solubility and stability issues in solution (e.g., decomposes in CD₂Cl₂ overnight) .
- Key Difference : The TMS group enhances steric bulk but reduces catalytic efficiency compared to the parent compound in iron-mediated reactions .
B. Thiophene Analogs
- Example : (1S)-1-Phenyl-N-(2-thienylmethyl)ethanamine
Structural Isomers and Derivatives
A. Positional Isomer: 1-Phenyl-2-(pyridin-2-yl)ethanamine
- Structure : Pyridine ring attached to the ethanamine backbone via a methylene group.
- Synthesis: Limited literature; CAS 61890-25-3 .
- Catalytic Role: Not reported in metal complexes, unlike the parent compound .
B. N-Ethyl Derivatives
- Example : N-Ethyl-N-(pyridin-2-ylmethyl)amine
Metal Complexes and Catalytic Performance
Key Findings :
Biological Activity
1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, a study on zinc complexes with nitrogen donor ligands demonstrated that certain derivatives could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage . This suggests that this compound may share similar mechanisms of action.
The biological activity of this compound is likely mediated through multiple pathways:
- DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Compounds in this class have been reported to induce cell cycle arrest at the G0/G1 phase, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death in various cancer cell lines .
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cancer cell lines have revealed promising results. For instance, the IC50 values for related compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a higher potency in some cases .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.018 |
| Zinc Complex | MCF-7 | 0.016 |
| This compound | TBD | TBD |
Case Studies
Several case studies have explored the efficacy of pyridine derivatives in clinical settings. For example, a controlled case series evaluated the impact of these compounds on patients with specific types of cancer, demonstrating a notable reduction in tumor size and improved patient outcomes when combined with conventional therapies .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reagents : Phenylacetaldehyde and pyridine derivatives.
- Reaction Conditions : Refluxing in an appropriate solvent followed by purification through crystallization or chromatography.
Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Future Directions
Ongoing research aims to further elucidate the pharmacological profiles of this compound and its derivatives. Investigations are focusing on:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify the molecular mechanisms underlying its anticancer effects.
- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis involves coupling pyridin-2-ylmethanamine with a phenethylamine derivative via reductive amination. Key parameters include temperature (40–60°C), pH control (neutral to slightly basic), and reaction time (12–24 hours). Catalysts like sodium cyanoborohydride or palladium-based systems are used for selective reduction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires monitoring intermediates using TLC or HPLC .
Q. How should researchers validate the structural identity and purity of synthesized this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For example, the pyridine ring protons appear as distinct doublets in the 8.0–8.5 ppm range in ¹H NMR, while the ethanamine chain shows signals at 2.5–3.5 ppm. HRMS should match the molecular ion peak (C₁₄H₁₇N₂, [M+H]⁺ = 217.1440). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear. The compound may irritate mucous membranes; in case of exposure, rinse with water for 15 minutes and seek medical attention. Store at −20°C under inert gas (argon) to prevent degradation. Disposal must comply with institutional hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinities toward targets like serotonin receptors. Compare results with structural analogs (e.g., 2-(4-methylpyrimidin-2-yl)ethanamine) to identify substituents enhancing binding .
Q. What strategies resolve contradictory data in biological assays involving this compound?
- Methodological Answer: Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using PBS buffer (pH 7.4) and DMSO concentrations <1%. Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Cross-reference with PubChem bioactivity data .
Q. How does the substitution pattern on the pyridine ring influence the compound’s physicochemical properties?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to increase lipophilicity (logP ↑0.5–1.0 units). Compare with methyl-substituted analogs (e.g., 1-(5-methylpyridin-2-yl)ethanamine) using HPLC-derived logD₇.₄ values and computational solvation models (COSMO-RS) .
Q. What analytical techniques are recommended for detecting trace degradation products in stored samples?
- Methodological Answer: Employ LC-MS/MS with a Q-TOF detector to identify degradation byproducts (e.g., oxidized pyridine derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life. Quantify impurities against USP thresholds (<0.1%) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
